![molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2](/img/structure/B1302602.png)

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

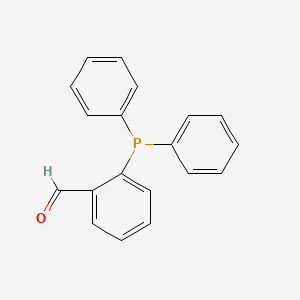

“6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular formula of “this compound” is CHBrNO . Its average mass is 225.042 Da and its monoisotopic mass is 223.958511 Da .Chemical Reactions Analysis

The compound can react with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . It can also react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

The imidazo[1,2-a]pyridine scaffold, to which our compound belongs, has been identified as a promising structure in the development of new antituberculosis agents . These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structural features of the imidazo[1,2-a]pyridine core allow for the optimization of pharmacokinetic properties and the enhancement of biological activity against TB bacteria.

Drug Discovery: Scaffold Hopping Strategies

In drug discovery, scaffold hopping refers to the process of creating new molecular structures by modifying a known drug scaffold. The imidazo[1,2-a]pyridine core of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be used as a starting point for the development of new compounds with potential therapeutic effects . Researchers can modify this core structure to improve drug-like properties or to evade patent restrictions.

Organic Synthesis: Pharmaceutical Intermediates

This compound is utilized in organic synthesis as an intermediate for the production of various pharmaceuticals . Its reactive aldehyde group and the presence of a bromine atom make it a versatile building block for constructing more complex molecules through various organic reactions.

Material Science: Structural Character

The imidazo[1,2-a]pyridine moiety is also valuable in material science due to its structural characteristics . The compound’s rigid bicyclic system can be incorporated into materials to modify their electronic and photophysical properties, which is beneficial for developing new materials with specific functionalities.

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and purity, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures. Its unique retention time and spectral properties make it an excellent reference for analytical methods development .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is bacterial cells, specifically Staphylococcus aureus . This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that the compound interacts with its target through a process involving the substitution of a hydrogen atom at the c-3 carbon atom . This interaction leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Biochemical Pathways

Given its antimicrobial properties, it’s likely that the compound interferes with essential biochemical pathways in the bacterial cells, leading to their death .

Result of Action

The primary result of the action of this compound is its antimicrobial effect against Staphylococcus aureus . The compound has shown antimicrobial properties at concentrations of 2700 and 675 μg/ml .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are likely to continue to be a focus of research in the future .

properties

IUPAC Name |

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICLOBRWKMASM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373720 |

Source

|

| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728864-58-2 |

Source

|

| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)